4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile
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Overview
Description
4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile is a heterocyclic compound that features a fused pyrrole and triazine ring system.
Preparation Methods
The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction conditions typically require the use of strong acids or bases and elevated temperatures to facilitate the formation of the fused ring system . Industrial production methods may involve multi-step synthesis processes, including the formation of intermediate compounds that are subsequently cyclized to yield the final product .
Chemical Reactions Analysis
4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these transformations are less commonly reported.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Scientific Research Applications
4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is a key intermediate in the synthesis of antiviral and anticancer agents.
Materials Science: The compound’s fused ring system imparts stability and unique electronic properties, making it useful in the development of advanced materials, such as organic semiconductors.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological processes.
Mechanism of Action
The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine Derivatives: These compounds share the same fused ring system but may have different substituents, leading to variations in their chemical and biological properties.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: This compound has an amino group instead of a chlorine atom, which can significantly alter its reactivity and applications.
Pyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H3ClN4 |
---|---|
Molecular Weight |
178.58 g/mol |
IUPAC Name |
4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-7-5-2-1-3-12(5)11-6(4-9)10-7/h1-3H |
InChI Key |
IVOLTFVSMNHSNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=NC(=N2)C#N)Cl |
Origin of Product |
United States |
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